![molecular formula C9H15NO3 B13459868 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid CAS No. 1781809-49-1](/img/structure/B13459868.png)
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is a compound that features both an oxetane ring and a pyrrolidine ring. These structural motifs are significant in medicinal chemistry due to their unique chemical properties and biological activities. The oxetane ring is known for its strain and reactivity, while the pyrrolidine ring is a common scaffold in many bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid typically involves the construction of the oxetane and pyrrolidine rings followed by their subsequent coupling. One approach involves the formation of the oxetane ring through a cyclization reaction of a suitable precursor, such as a halohydrin, under basic conditions. The pyrrolidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography are scaled up to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Ring-opened products with nucleophilic groups attached.
Wissenschaftliche Forschungsanwendungen
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The oxetane ring can participate in covalent bonding with biological macromolecules, while the pyrrolidine ring can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrrolidin-1-yl)acetic acid: Lacks the oxetane ring but shares the pyrrolidine scaffold.
(2-Oxopyrrolidin-1-yl)acetic acid: Contains a ketone group instead of the oxetane ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Features a piperidine ring instead of the pyrrolidine ring.
Uniqueness
2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid is unique due to the presence of both the oxetane and pyrrolidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1781809-49-1 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-[1-(oxetan-3-yl)pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)3-7-1-2-10(4-7)8-5-13-6-8/h7-8H,1-6H2,(H,11,12) |
InChI-Schlüssel |
CYFZUPXQXCITHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CC(=O)O)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


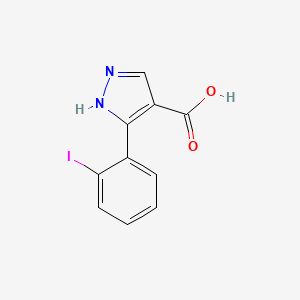
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
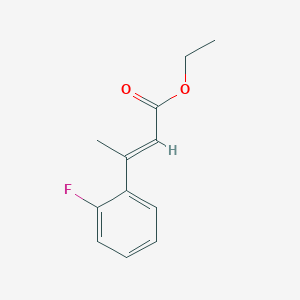
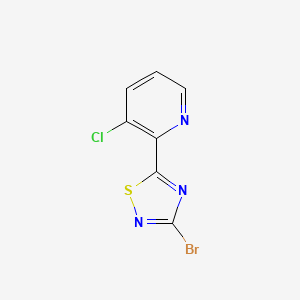
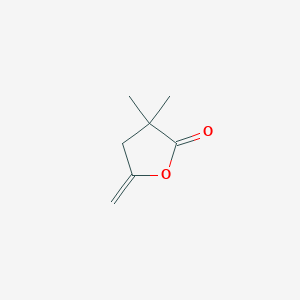
![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
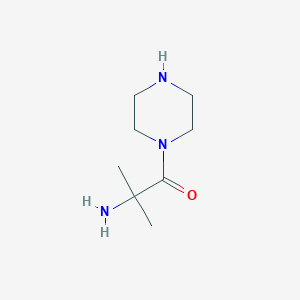
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
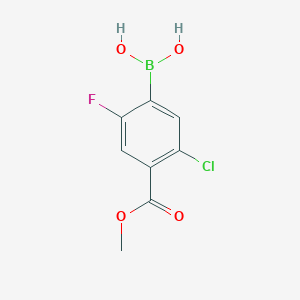
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
